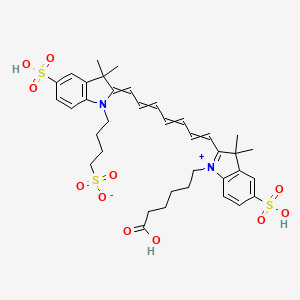

Cy7 acid(triso3)

説明

BenchChem offers high-quality Cy7 acid(triso3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cy7 acid(triso3) including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C37H46N2O11S3 |

|---|---|

分子量 |

791.0 g/mol |

IUPAC名 |

4-[2-[7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C37H46N2O11S3/c1-36(2)29-25-27(52(45,46)47)18-20-31(29)38(22-12-8-11-17-35(40)41)33(36)15-9-6-5-7-10-16-34-37(3,4)30-26-28(53(48,49)50)19-21-32(30)39(34)23-13-14-24-51(42,43)44/h5-7,9-10,15-16,18-21,25-26H,8,11-14,17,22-24H2,1-4H3,(H3-,40,41,42,43,44,45,46,47,48,49,50) |

InChIキー |

VWPZKYGTYRCXBU-UHFFFAOYSA-N |

正規SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)O)C |

製品の起源 |

United States |

Cy7 Acid(triSO3): Structural Dynamics, Bioconjugation, and In Vivo Imaging Applications

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

Cy7 acid(triSO3), a highly advanced near-infrared (NIR) heptamethine cyanine dye, represents a critical evolution in fluorophore design for preclinical imaging and bioconjugation. By integrating three sulfonate groups into its molecular architecture, this dye overcomes the inherent limitations of traditional hydrophobic cyanines—specifically, it offers unprecedented aqueous solubility and prevents fluorescence-quenching aggregation[1]. This guide provides an in-depth mechanistic analysis of its structural properties, a self-validating bioconjugation protocol, and its pharmacokinetic advantages for in vivo drug development.

Chemical Structure and Photophysical Causality

The core of Cy7 acid(triSO3) (CAS: 1424433-13-5) consists of a polymethine bridge linking two indolenine rings. The "triSO3" designation refers to the strategic placement of three highly anionic sulfonate groups: two are located on the indolenine rings (position 5), and the third is situated on an N-alkyl chain (butane-1-sulfonate)[2]. A free 5-carboxypentyl chain provides the reactive handle for downstream bioconjugation[2].

Causality of the Tri-Sulfonation Strategy: Standard Cy7 dyes suffer from strong intermolecular van der Waals and π-π stacking interactions in aqueous media, leading to the formation of H-aggregates (blue-shifted, non-fluorescent) and J-aggregates (red-shifted). The dense, repulsive anionic charge cloud generated by the three sulfonate groups physically prevents this stacking[1]. Consequently, the dye maintains a high quantum yield and stable fluorescence even when conjugated to proteins at a high Degree of Labeling (DOL).

Quantitative Photophysical Data

Table 1: Key Chemical and Spectral Properties of Cy7 acid(triSO3)

| Property | Value |

| Chemical Name | 4-(2-(7-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)hepta-1,3,5-trien-1-yl)-3,3-dimethyl-5-sulfo-3H-indol-1-ium-1-yl)butane-1-sulfonate[2] |

| Molecular Formula | C37H46N2O11S3[2] |

| Molecular Weight | 790.96 g/mol [2] |

| Excitation Maximum (λex) | 750 nm[1] |

| Emission Maximum (λem) | 773 nm[1] |

| Extinction Coefficient (ε) | 240,600 L⋅mol−1⋅cm−1[1] |

| Solubility | Water (Highly soluble, 76 g/L), DMSO, DMF[1] |

Self-Validating Bioconjugation Protocol

The free carboxylic acid on Cy7 acid(triSO3) is non-reactive toward primary amines and must be converted into an amine-reactive intermediate[3]. The following EDC/Sulfo-NHS protocol is optimized for conjugating the dye to monoclonal antibodies or targeting peptides.

Step-by-Step Methodology:

-

Dye Activation: Dissolve Cy7 acid(triSO3) in anhydrous DMSO or DMF to a stock concentration of 10 mg/mL[3]. In a separate vial, prepare a fresh solution of EDC and Sulfo-NHS in 0.1 M MES buffer (pH 6.0)[3].

-

Causality: EDC is most efficient at slightly acidic conditions (pH 6.0). It forms an unstable O-acylisourea intermediate, which Sulfo-NHS immediately converts into a semi-stable, water-soluble NHS ester[3].

-

-

Conjugation: Adjust the target protein solution (2-10 mg/mL) to pH 7.5–8.5 using Phosphate-Buffered Saline (PBS) or 1 M sodium bicarbonate[3]. Add the activated dye to the protein at a 5:1 to 10:1 molar excess.

-

Causality: The ε-amino groups of lysine residues on the target protein must be deprotonated (pH > 7.5) to act as strong nucleophiles and successfully attack the NHS ester[3].

-

-

Incubation & Quenching: Incubate the mixture for 2 hours at room temperature in the dark. Quench the reaction by adding 1 M Tris-HCl (pH 8.5) or 1 M glycine[3].

-

Causality: Quenching neutralizes excess unreacted NHS esters, preventing off-target cross-linking or background noise during downstream assays[3].

-

-

Purification & Validation (Self-Validating Step): Purify the conjugate using a Sephadex G-25 desalting column to remove free dye[3]. Validate the success of the conjugation by measuring the Degree of Labeling (DOL) via UV-Vis spectrophotometry (A280 for protein, A750 for dye). An optimal, self-validating system requires a DOL of 1.5–3.0; values exceeding this indicate over-labeling and a high risk of auto-quenching.

Workflow of EDC/Sulfo-NHS mediated bioconjugation of Cy7 acid(triSO3) to proteins.

In Vivo Pharmacokinetics & Preclinical Imaging

For in vivo applications, the NIR spectral window (700–900 nm) of Cy7 acid(triSO3) minimizes tissue autofluorescence and maximizes photon penetration depth[1]. However, the true advantage of the tri-sulfonated variant lies in its altered pharmacokinetics.

Clearance Causality: Hydrophobic dyes typically bind non-specifically to serum proteins (e.g., albumin) and are cleared via the hepatobiliary pathway, resulting in high, persistent background signals in the liver and gastrointestinal tract[4]. The extreme hydrophilicity imparted by the triSO3 modification drastically reduces serum protein binding[5]. This structural shift forces the primary excretion route toward rapid renal clearance[4],[5]. For targeted hybrid imaging probes (e.g., conjugated to RGD peptides or antibodies), this rapid renal washout of the unbound probe significantly enhances the target-to-background ratio (TBR) in tumor xenograft models within 1–2 hours post-injection[4].

In vivo pharmacokinetic pathway of highly sulfonated Cy7 probes demonstrating renal clearance.

References

-

Developing Targeted Hybrid Imaging Probes by Chelator Scaffolding - PMC / NIH[Link]

-

Hybrid Imaging Agents for Pretargeting Applications Based on Fusarinine C—Proof of Concept - MDPI[Link]

-

3-dimethyl-5-sulfo-3H-indol-1-ium-1-yl)butane-1-sulfonate - TDKZ[Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. 1424433-13-5 cas, 4-(2-(7-(1-(5-Carboxypentyl)-3,3-dimethyl-5-sulfoindolin-2-ylidene)hepta-1,3,5-trien-1-yl)-3,3-dimethyl-5-sulfo-3H-indol-1-ium-1-yl)butane-1-sulfonate - купить реактив в интернет-магазине Красная звезда | C763662 Macklin [tdkz.su]

- 3. Sulfo-Cy7 carboxylic acid | Benchchem [benchchem.com]

- 4. Developing Targeted Hybrid Imaging Probes by Chelator Scaffolding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hybrid Imaging Agents for Pretargeting Applications Based on Fusarinine C—Proof of Concept [mdpi.com]

Technical Whitepaper: Photophysics and Application of Cy7 Acid (triSO3) in Near-Infrared Bioconjugation

Executive Summary

Near-infrared (NIR) fluorescence imaging has revolutionized non-invasive in vivo diagnostics, pharmacokinetics, and drug tracking. At the forefront of this optical window is Cy7 acid (triSO3) (also known as Sulfo-Cyanine7 carboxylic acid), a highly hydrophilic, heptamethine cyanine dye. Operating in the 700–800 nm biological transparency window, Cy7 acid (triSO3) minimizes tissue autofluorescence and maximizes deep-tissue photon penetration[1].

This technical guide dissects the photophysical spectrum of Cy7 acid (triSO3), explains the mechanistic causality behind its tri-sulfonate structural advantage, and provides self-validating protocols for bioconjugation and in vivo imaging designed for drug development professionals.

Photophysical Architecture: The Excitation and Emission Spectrum

The core utility of Cy7 acid (triSO3) lies in its distinct spectral profile. The polymethine bridge of the cyanine core dictates its deep-red to near-infrared energy transitions.

-

Excitation Maximum ( λex ): 750 nm. At this wavelength, the dye efficiently absorbs NIR photons, promoting electrons from the ground state ( S0 ) to the first excited singlet state ( S1 ). The massive molar extinction coefficient ( ϵ=240,600M−1cm−1 ) ensures extreme brightness even at low labeling densities[2].

-

Emission Maximum ( λem ): 773 nm. Following rapid vibrational relaxation, the molecule returns to the ground state, emitting a photon at 773 nm[2]. This ~23 nm Stokes shift is characteristic of heptamethine cyanines.

-

Quantum Yield ( Φ ): 0.24 - 0.36. While seemingly lower than visible-spectrum dyes, a quantum yield in this range within the NIR region is exceptionally high, providing sufficient photon output for single-molecule tracking and deep-tissue IVIS imaging[3].

Jablonski diagram illustrating the 750nm excitation and 773nm emission pathway of Cy7 (triSO3).

The "triSO3" Mechanistic Advantage

Why utilize the "triSO3" (trisulfonated) variant over standard Cy7?

Standard cyanine dyes are highly hydrophobic. In aqueous environments (like blood or PBS), hydrophobic polymethine chains undergo π−π stacking, forming H-aggregates. This aggregation causes severe fluorescence self-quenching and can precipitate delicate protein conjugates.

The Causality of Sulfonation: The addition of three sulfonate ( −SO3− ) groups introduces intense negative charges that electrostatically repel adjacent dye molecules[3]. The Result: The dye maintains its monomeric state in aqueous buffers, preserving its high extinction coefficient and quantum yield. Furthermore, it allows bioconjugation to occur entirely in aqueous buffers without the need for organic co-solvents (like DMSO or DMF) that could denature sensitive monoclonal antibodies or therapeutic peptides[3].

Quantitative Data Profile

The following table summarizes the critical physiochemical and photophysical properties of Cy7 acid (triSO3) required for experimental design[2],[3],[4],[5].

| Parameter | Value | Clinical / Experimental Significance |

| Excitation Max ( λex ) | 750 nm | Aligns with standard NIR laser lines and IVIS filters. |

| Emission Max ( λem ) | 773 nm | Falls within the NIR-I window; avoids tissue autofluorescence. |

| Extinction Coefficient ( ϵ ) | 240,600M−1cm−1 | Extremely high light-absorbing capacity per molecule. |

| Quantum Yield ( Φ ) | ~0.24 - 0.36 | High efficiency of photon emission in the NIR spectrum. |

| Molecular Weight | 746.97 - 770.01 g/mol | Varies slightly based on salt form (Potassium vs. TEA salt). |

| Correction Factor ( CF280 ) | 0.04 | Crucial for calculating the Degree of Labeling (DOL) accurately. |

| Solubility | Water, PBS, DMSO, DMF | Enables completely aqueous bioconjugation reactions. |

Experimental Workflows: From Activation to In Vivo Imaging

To utilize Cy7 acid (triSO3) for drug development, the inert carboxylic acid must be activated and conjugated to a targeting moiety. The following protocols are designed as self-validating systems to ensure quality control at every step.

Protocol 1: Activation of Cy7 Acid (triSO3) to NHS Ester

Causality: The free carboxylic acid is non-reactive toward protein amines. We must convert it to a highly reactive N-hydroxysuccinimide (NHS) ester using EDC (a zero-length carbodiimide crosslinker).

-

Dissolve 1 mg of Cy7 Acid (triSO3) in 100 µL of anhydrous DMSO to prevent premature hydrolysis.

-

Add 1.5 molar equivalents of EDC-HCl and 1.5 molar equivalents of Sulfo-NHS.

-

Incubate at room temperature for 30 minutes in the dark.

-

Self-Validation Step: Spot 1 µL of the reaction mixture on a silica TLC plate (Eluent: 80% Acetonitrile / 20% Water). The activated NHS ester will migrate faster (higher Rf value) than the highly polar, negatively charged free acid.

Protocol 2: Protein Conjugation & Purification

Causality: NHS esters react efficiently with primary amines (e.g., lysine residues on antibodies) at slightly basic pH (8.3-8.5), where the amines are deprotonated and highly nucleophilic.

-

Prepare the target antibody at 2-5 mg/mL in 0.1 M Sodium Bicarbonate buffer (pH 8.4). Crucial: Ensure no amine-containing buffers (e.g., Tris or glycine) are present, as they will outcompete the protein for the reactive dye.

-

Add a 5-fold to 10-fold molar excess of the activated Cy7-NHS ester to the protein solution.

-

Incubate for 2 hours at room temperature, rotating continuously in the dark.

-

Purify the conjugate using a Sephadex G-25 size-exclusion column (e.g., PD-10) equilibrated with 1X PBS to remove unreacted free dye.

-

Self-Validation Step: Measure the absorbance of the purified conjugate at 280 nm (protein) and 750 nm (dye). Calculate the Degree of Labeling (DOL) using the formula:

DOL=(A280−(A750×0.04))×240,600A750×ϵproteinAn optimal DOL for in vivo imaging is typically 2-4 dyes per antibody to prevent over-labeling and subsequent clearance by the reticuloendothelial system (RES).

Protocol 3: In Vivo Fluorescence Imaging (IVIS)

Causality: NIR light penetrates tissues up to several centimeters, allowing non-invasive spatiotemporal tracking of the conjugated drug in live animal models[1].

-

Inject the formulated Cy7-antibody conjugate intravenously (IV) into the tail vein of the murine model.

-

Anesthetize the animal using 2% isoflurane and place it in the IVIS Spectrum imaging chamber.

-

Set the excitation filter to 745 nm and the emission filter to 800 nm (or 747 nm / 774 nm depending on specific machine optics)[1].

-

Acquire images using Epi-Illumination mode. Quantify fluorescence intensity via region-of-interest (ROI) analysis, measured as average radiant efficiency (ARE).

Step-by-step bioconjugation workflow from Cy7 acid activation to in vivo imaging.

References

-

MDPI. "Development and Characterization of Magnoliae Flos Essential-Oil-Loaded Nanoemulsion: A Spatiotemporal Nose-to-Brain Delivery Enhancer". Pharmaceutics.[Link]

Sources

An In-depth Technical Guide to the Aqueous Solubility of Cy7 Acid (triso3)

Introduction: The Critical Role of Solubility for a Near-Infrared Fluorophore

Cy7 acid (triso3), a sulfonated heptamethine cyanine dye, is a cornerstone of near-infrared (NIR) fluorescence imaging. Its utility in preclinical and translational research, particularly for in vivo imaging, is well-established, owing to the minimal autofluorescence and deep tissue penetration of light in the NIR window (700-900 nm)[1][2][]. As a sulfonated derivative, Cy7 acid (triso3) is designed for enhanced aqueous solubility, a critical attribute for any biological probe to ensure biocompatibility, prevent aggregation-induced artifacts, and maintain a stable, monomeric, and highly fluorescent state in physiological environments[4][5].

This technical guide provides a comprehensive exploration of the aqueous solubility of Cy7 acid (triso3). Moving beyond simple statements of "water-soluble," we will delve into the physicochemical factors that govern its behavior in various buffer systems. This guide is intended for researchers, scientists, and drug development professionals who seek to leverage the full potential of Cy7 acid (triso3) by understanding and controlling its solubility characteristics. We will explore the theoretical underpinnings of its solubility, present available data, and provide a detailed, self-validating experimental protocol for you to determine its solubility in your specific aqueous buffer systems.

Core Properties of Cy7 Acid (triso3)

To understand the solubility of Cy7 acid (triso3), it is essential to first be familiar with its fundamental properties.

| Property | Value | Source(s) |

| Synonyms | Sulfo-Cyanine7, Sulfo-Cy7 | [2][][6] |

| Chemical Structure | A heptamethine cyanine dye with three sulfonate groups. | [4][5] |

| Molecular Weight | Approximately 682.85 g/mol | [7][8] |

| Appearance | Dark green powder | [2] |

| Excitation Maximum (λex) | ~750 nm | [2] |

| Emission Maximum (λem) | ~773 nm | [2] |

| Molar Extinction Coefficient (ε) | ~240,600 cm⁻¹M⁻¹ | [9] |

| Quantum Yield (Φ) | ~0.36 | [9] |

| General Solubility | High in water and other polar solvents like DMSO and DMF. | [][10] |

Note: The exact molecular weight and spectral properties may vary slightly between different salt forms and suppliers.

Figure 1: Simplified structural representation of Cy7 acid (triso3).

Factors Influencing the Aqueous Solubility of Cy7 Acid (triso3)

The solubility of Cy7 acid (triso3) in aqueous buffers is not a fixed value but is influenced by a dynamic interplay of several factors. Understanding these factors is crucial for preparing stable, reproducible solutions for your experiments.

The Role of Sulfonation

The primary reason for the enhanced water solubility of Cy7 acid (triso3) compared to its non-sulfonated counterpart is the presence of sulfonate (-SO₃⁻) groups[4][5]. These highly polar, negatively charged moieties readily interact with water molecules, facilitating the dissolution of the dye. Furthermore, the electrostatic repulsion between the sulfonate groups on adjacent dye molecules helps to prevent the π-π stacking that leads to aggregation, a common phenomenon in cyanine dyes that can cause fluorescence quenching and precipitation[10][11].

The Impact of pH

The pH of the aqueous buffer can influence the solubility of Cy7 acid (triso3), primarily through its effect on the protonation state of the carboxylic acid group and the overall stability of the dye. While the fluorescence of many cyanine dyes is relatively stable across a range of pH values, extreme pH conditions can affect solubility[12]. For instance, in strongly acidic solutions, the sulfonate groups may become protonated, reducing their polarity and potentially decreasing solubility. It is generally recommended to work within a pH range of 5.8 to 9.0 for optimal performance and stability[12].

The Effect of Ionic Strength

The ionic strength of the buffer, determined by the concentration of salts, can have a complex effect on the solubility of cyanine dyes. On one hand, at low to moderate concentrations, salts can increase the polarity of the solvent, which may enhance the solubility of polar molecules. However, at high concentrations, a "salting-out" effect can occur, where the high concentration of ions competes for water molecules, reducing the amount of water available to solvate the dye and thereby decreasing its solubility[13][14]. High salt concentrations can also screen the electrostatic repulsion between dye molecules, potentially promoting aggregation[13][15].

Dye Concentration and Aggregation

Cyanine dyes, including Cy7, have a propensity to self-associate into dimers and higher-order aggregates (H- and J-aggregates) in aqueous solutions, particularly at high concentrations[16][17][18]. This aggregation is driven by hydrophobic and van der Waals interactions between the large aromatic ring systems of the dye molecules[18]. Aggregation can significantly reduce the effective solubility of the dye, leading to precipitation. Spectroscopically, aggregation is often characterized by a change in the absorption spectrum, such as the appearance of a blue-shifted "H-band" or a red-shifted "J-band"[19][16]. The sulfonation of Cy7 acid (triso3) mitigates but does not entirely eliminate this tendency, and it is therefore crucial to be mindful of the dye concentration.

Figure 2: Key factors influencing the aqueous solubility of Cy7 acid (triso3).

Quantitative Solubility Data

| Buffer | pH | Approximate Solubility | Source |

| Phosphate-Buffered Saline (PBS) | 7.2 | ~1 mg/mL | [8] |

This value serves as a useful starting point for many biological applications. However, for experiments requiring different buffer systems, higher concentrations, or specific ionic strengths, it is highly recommended to experimentally determine the solubility.

Experimental Protocol: Determination of Cy7 Acid (triso3) Solubility by UV-Vis Spectrophotometry

This protocol outlines the saturation shake-flask method, a reliable technique for determining the solubility of a compound in a specific solvent, coupled with UV-Vis spectrophotometry for quantification[20]. This self-validating system will provide you with an accurate measure of the solubility of Cy7 acid (triso3) in your aqueous buffer of choice.

I. Materials

-

Cy7 acid (triso3) powder

-

Aqueous buffer of interest (e.g., PBS, Tris-HCl, MOPS)

-

UV-Vis spectrophotometer

-

Quartz or disposable UV-transparent cuvettes

-

Microcentrifuge or centrifuge

-

Calibrated analytical balance

-

Volumetric flasks (various sizes)

-

Micropipettes and tips

-

Vortex mixer

-

Orbital shaker or rotator

II. Workflow

Figure 3: Experimental workflow for determining the solubility of Cy7 acid (triso3).

III. Step-by-Step Methodology

Phase 1: Preparation of a Calibration Curve

-

Prepare a Standard Stock Solution:

-

Accurately weigh a small amount of Cy7 acid (triso3) powder (e.g., 1 mg).

-

Dissolve the powder in a known volume of your aqueous buffer in a volumetric flask (e.g., 10 mL) to create a stock solution of a known concentration (e.g., 0.1 mg/mL). Ensure complete dissolution by vortexing.

-

-

Generate a Series of Dilutions:

-

Prepare a series of dilutions from the stock solution in volumetric flasks. For example, you can prepare concentrations of 0.05, 0.025, 0.01, 0.005, and 0.0025 mg/mL.

-

-

Measure Absorbance:

-

Set the UV-Vis spectrophotometer to measure absorbance at the maximum wavelength (λmax) of Cy7 acid (triso3), which is approximately 750 nm[2].

-

Use your aqueous buffer as a blank to zero the spectrophotometer.

-

Measure the absorbance of the stock solution and each dilution.

-

-

Plot the Calibration Curve:

-

Plot a graph of absorbance versus concentration.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c, where y is absorbance, x is concentration, m is the slope, and c is the y-intercept) and the R² value. The R² value should be close to 1, indicating a good linear fit.

-

Phase 2: Preparation of a Saturated Solution

-

Create a Supersaturated Mixture:

-

Add an excess amount of Cy7 acid (triso3) powder to a known volume of your aqueous buffer in a suitable container (e.g., a microcentrifuge tube or a small flask). An excess is necessary to ensure that the solution becomes saturated.

-

-

Equilibrate the Solution:

-

Tightly seal the container and place it on an orbital shaker or rotator at a constant temperature (e.g., room temperature, 25°C) for a sufficient period to allow the solution to reach equilibrium (typically 24-48 hours). This ensures that the maximum amount of dye has dissolved.

-

Phase 3: Measurement and Calculation

-

Separate Undissolved Dye:

-

After equilibration, centrifuge the saturated solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved dye.

-

-

Sample the Supernatant:

-

Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

-

Dilute the Saturated Solution:

-

Dilute the collected supernatant with your aqueous buffer to bring the absorbance into the linear range of your calibration curve. The dilution factor will depend on the expected solubility. A 1:10 or 1:100 dilution is a good starting point.

-

-

Measure the Absorbance of the Diluted Sample:

-

Measure the absorbance of the diluted supernatant at the λmax (approximately 750 nm).

-

-

Calculate the Solubility:

-

Use the equation from your calibration curve to calculate the concentration of the diluted sample.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of Cy7 acid (triso3) in your specific aqueous buffer at the experimental temperature.

Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor

-

Conclusion: A Practical Approach to Optimizing Performance

Cy7 acid (triso3) is a powerful tool for near-infrared fluorescence applications, and its utility is intrinsically linked to its behavior in aqueous solutions. While its sulfonated structure provides a significant advantage in terms of water solubility, a nuanced understanding of the factors that influence this property is essential for robust and reproducible experimental outcomes[1][5]. This guide has provided a framework for understanding the interplay of pH, ionic strength, and concentration on the solubility of Cy7 acid (triso3).

By following the detailed experimental protocol provided, researchers can confidently determine the solubility of this vital fluorophore in their specific buffer systems, ensuring the preparation of stable, monomeric solutions that are critical for high-quality fluorescence data. This empirical approach, grounded in sound scientific principles, empowers you to optimize your experimental conditions and fully harness the capabilities of Cy7 acid (triso3) in your research and development endeavors.

References

-

sulfo-Cyanine7. AxisPharm. [Link]

-

The Effects of Different Acid on Aggregation of A Cyanine Dye. Imaging.org. [Link]

-

Cyanine Dyes. Creative Diagnostics. [Link]

-

Cyanine Dye Coupling Mediates Self‐assembly of a pH Sensitive Peptide into Novel 3D Architectures. PMC. [Link]

-

Forcing Aggregation of Cyanine Dyes with Salts: A Fine Line between Dimers and Higher Ordered Aggregates. Langmuir. [Link]

-

Forcing aggregation of cyanine dyes with salts: a fine line between dimers and higher ... PubMed. [Link]

-

Liquid-Crystalline J-Aggregates Formed by Aqueous Ionic Cyanine Dyes. Imaging.org. [Link]

-

SPECTROSCOPIC INVESTIGATION OF J-AGGREGATE FORMATION OF CYANINE DYES IN AQUEOUS SOLUTIONS OF INORGANIC SALTS. [Link]

-

Atomistic simulation studies of ionic cyanine dyes: self-assembly and aggregate formation in aqueous solution. [Link]

-

(A) Effect of pH on fluorescence intensity of the cyanine in the... | Download Scientific Diagram. ResearchGate. [Link]

-

Three sample-sparing techniques to estimate the molar absorption coefficient of luminescent dyes. PMC. [Link]

-

Cy7 dye | C31H34N2O8S2 | CID 44140616. PubChem - NIH. [Link]

-

pH-Responsive near-infrared fluorescent cyanine dyes for molecular imaging based on pH sensing. Chemical Communications (RSC Publishing). [Link]

-

How to prepare fluorescent dye stock solution for Flat Field Correction. Allen Cell Explorer. [Link]

-

Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media. [Link]

-

Extinction Coefficient Calculator - Beer-Lambert Law | 2026. [Link]

-

13.2: Saturated Solutions and Solubility. Chemistry LibreTexts. [Link]

-

Discharge measurement using the fluorescent dye dilution method with the FL30 field fluorometer. UC ANR. [Link]

-

-

General method of UV-Vis and fluorescence titration Path length of the cells used for absorption and emission studies is 1 cm. The Royal Society of Chemistry. [Link]

-

- WO2018014820A1 - Fluorescent dye and preparation method and use thereof.

-

How do you create an accurate saturated solution? : r/chemistry. Reddit. [Link]

-

Is there any way to quantify fluorescent dyes by UV spectrophotometer? ResearchGate. [Link]

-

Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer. Valencia College Science Resources. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. sulfo-Cyanine7 | AxisPharm [axispharm.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. caymanchem.com [caymanchem.com]

- 9. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Forcing aggregation of cyanine dyes with salts: a fine line between dimers and higher ordered aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. westmont.edu [westmont.edu]

- 16. Cyanine Dye Coupling Mediates Self‐assembly of a pH Sensitive Peptide into Novel 3D Architectures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. imaging.org [imaging.org]

- 18. Atomistic simulation studies of ionic cyanine dyes: self-assembly and aggregate formation in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 19. imaging.org [imaging.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

Mechanistic Profiling and Conjugation Dynamics of Cy7 Acid (tri-SO3) in Near-Infrared Molecular Imaging

Executive Summary

The development of targeted theranostics and in vivo optical imaging relies heavily on fluorophores that can operate within the biological Near-Infrared (NIR) window. Cy7 acid (tri-SO3) —also known as sulfo-Cyanine7 carboxylic acid—represents a pinnacle in NIR dye engineering[1]. By combining a heptamethine polymethine core with a highly sulfonated periphery, this non-reactive precursor overcomes the historical limitations of cyanine dyes: poor aqueous solubility and severe fluorescence quenching via aggregation[2].

This whitepaper provides an in-depth technical analysis of the photophysics, anti-aggregation mechanisms, and self-validating conjugation protocols for Cy7 acid (tri-SO3), designed for researchers engineering next-generation antibody-drug conjugates (ADCs) and in vivo imaging agents.

Molecular Architecture and Photophysics

Cy7 is a heptamethine cyanine dye characterized by a seven-carbon polymethine bridge connecting two indolium ring systems. This extended conjugated π-electron system lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), pushing both absorption and emission into the NIR-I optical window (700–900 nm)[3].

In this specific spectral range, the absorption coefficients of endogenous chromophores (hemoglobin, melanin, and water) reach their nadir, and tissue autofluorescence is negligible. This allows Cy7-derived signals to achieve deep tissue penetration (up to several centimeters) with an exceptionally high signal-to-noise ratio[3].

Table 1: Photophysical Profile of Cy7 Acid (tri-SO3)

| Property | Value | Mechanistic Significance |

| Excitation Maximum (λex) | ~750 nm | Perfectly aligns with standard solid-state NIR laser lines. |

| Emission Maximum (λem) | ~773 nm | Falls optimally within the NIR-I window, bypassing tissue autofluorescence. |

| Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | Exceptionally high light-harvesting capacity per molecule[4]. |

| Quantum Yield (Φ) | ~0.3 (Aqueous) | Maintained in biological buffers due to the prevention of H-aggregation[4]. |

| Aqueous Solubility | >70 g/L | Eliminates the need for toxic organic co-solvents (like DMSO/DMF) in final biological assays[1]. |

The Mechanistic Role of Trisulfonation (tri-SO3)

A critical failure point in classical cyanine dye chemistry is their inherent hydrophobicity and planarity. In aqueous environments, standard Cy7 molecules undergo rapid π-π stacking to minimize their exposure to water. This leads to the formation of H-aggregates (face-to-face stacking), which cause a distinct blue-shift in the absorption spectrum and completely quench fluorescence through non-radiative energy dissipation[2][5].

The "tri-SO3" designation indicates the covalent integration of three sulfonate (-SO3⁻) groups into the dye's molecular framework. This structural modification fundamentally alters the dye's behavior in aqueous media through two mechanisms:

-

Electrostatic Repulsion: The strong negative charges of the sulfonate groups repel adjacent dye molecules, physically preventing the close approach required for π-π stacking.

-

Hydration Shell Formation: The highly polar sulfonate groups tightly bind water molecules, creating a robust hydration shell that solubilizes the hydrophobic polymethine core[4].

Diagram 1: Mechanistic pathway showing how trisulfonation rescues Cy7 fluorescence in aqueous environments.

Covalent Conjugation Mechanics

Cy7 acid (tri-SO3) is supplied as a free carboxylic acid. Unlike the pre-activated NHS ester form, the free acid is highly stable and resistant to hydrolysis, making it ideal for long-term storage and custom synthetic workflows[1]. To conjugate this dye to a biomolecule (e.g., a monoclonal antibody), the acid must be converted into a reactive electrophile on-demand using carbodiimide crosslinker chemistry (EDC/NHS).

Diagram 2: Workflow and chemical logic for the activation and conjugation of Cy7 Acid (tri-SO3).

Validated Experimental Protocol: On-Demand Activation & Labeling

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes the underlying causality to prevent common points of failure in bioconjugation[4].

Phase 1: Dye Activation (Generation of NHS Ester)

-

Solubilization: Dissolve 1 mg of Cy7 acid (tri-SO3) in 100 µL of strictly anhydrous DMSO or DMF.

-

Causality: The presence of trace water will rapidly hydrolyze the EDC-activated O-acylisourea intermediate back to the inert carboxylic acid, aborting the activation.

-

-

Activation: Add 1.5 molar equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 molar equivalents of NHS (N-Hydroxysuccinimide).

-

Incubation: Stir the reaction at room temperature for 2 hours, strictly protected from light.

-

Causality: Polymethine cyanine dyes are susceptible to photo-oxidation. Light protection preserves the structural integrity of the heptamethine bridge.

-

Phase 2: Protein Conjugation

-

Buffer Exchange: Prepare the target protein (e.g., IgG antibody) at 2–5 mg/mL in 0.1 M Sodium Bicarbonate buffer, pH 8.3–8.5.

-

Causality: The primary amines of lysine residues have a pKa of ~10.5. At physiological pH (7.4), they are heavily protonated (-NH3⁺) and non-nucleophilic. Raising the pH to 8.3–8.5 deprotonates a sufficient fraction of amines (-NH2) to attack the NHS ester, while avoiding excessively high pH ranges that would rapidly hydrolyze the NHS ester.

-

-

Reaction: Add the activated Cy7-NHS ester to the protein solution at a 5:1 to 10:1 molar excess (dye:protein). Incubate for 1 hour at room temperature with gentle agitation.

-

Quenching: Stop the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM, incubating for 15 minutes.

-

Causality: Tris contains abundant primary amines that act as a chemical sink, rapidly consuming any unreacted Cy7-NHS ester to prevent off-target cross-linking[4].

-

Phase 3: Purification

-

Separation: Purify the conjugated protein from the quenched, free dye using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.4).

-

Causality: Free dye molecules will easily penetrate tissues during in vivo studies, creating massive background fluorescence that obscures the targeted signal. SEC ensures only the high-molecular-weight conjugate is recovered.

-

In Vivo Applications and The Optical Window

The ultimate utility of Cy7 acid (tri-SO3) conjugates is realized in preclinical imaging. When visible light (<600 nm) is used for imaging, photons are rapidly absorbed by hemoglobin and heavily scattered by lipid membranes, resulting in a penetration depth of less than 2 millimeters. Furthermore, biological tissues contain endogenous fluorophores (like FAD, NADH, and collagen) that emit heavily in the visible spectrum, creating background noise[3].

By shifting the excitation to ~750 nm, Cy7 conjugates operate in the "optical clear window" of tissue.

Diagram 3: Logical flow demonstrating the physical advantages of utilizing the NIR optical window for in vivo imaging.

References

-

Title: sulfo-Cyanine7 carboxylic acid | CAS#:2104632-29-1 Source: lumiprobe.com URL: 1

-

Title: Conjugated Photosensitizers for Imaging and PDT in Cancer Research Source: acs.org URL: 3

-

Title: Cy5 acid(tri so3) (Applicable to tri-SO3 cyanine dye protocols) Source: benchchem.com URL: 4

-

Title: Enhanced Sensitivity Employing Zwitterionic and pI Balancing Dyes Optimized for 2D-Gel Electrophoresis Based on Side Chain Modifications of CyDye Fluorophores Source: acs.org URL: 2

-

Title: Synthesis of Water-Soluble Near-Infrared Cyanine Dyes Functionalized with [(Succinimido)oxy]carbonyl Group Source: researchgate.net URL: 5

Sources

The Definitive Guide to the Photophysical Properties of Triso3-Modified Cy7 Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction: Taming the Near-Infrared Frontier with Triso3-Modified Cy7 Dyes

Heptamethine cyanine (Cy7) dyes have emerged as indispensable tools in the realm of biomedical research and drug development, primarily owing to their strong absorption and emission in the near-infrared (NIR) window (700-900 nm). This spectral region offers a distinct advantage for deep-tissue imaging and in vivo studies, as it minimizes interference from tissue autofluorescence and allows for greater light penetration. However, the practical application of unmodified Cy7 dyes is often hampered by their inherent limitations, including poor water solubility, a propensity for aggregation-induced fluorescence quenching, and modest photostability.

This in-depth technical guide delves into the transformative impact of "triso3" modifications on the photophysical properties of Cy7 dyes. The term "triso3" in this context encompasses two key chemical strategies: the direct trisulfonation of the Cy7 scaffold and the interaction of Cy7 with trisulfonated phosphine ligands. Both approaches are designed to mitigate the shortcomings of the parent dye, thereby unlocking its full potential for a wide array of applications, from high-resolution cellular imaging to advanced in vivo diagnostics.

This guide will provide a comprehensive overview of the synthesis, photophysical characterization, and mechanistic underpinnings of triso3-modified Cy7 dyes. We will explore the causal relationships behind experimental choices and present self-validating protocols, empowering researchers to harness the enhanced capabilities of these advanced fluorescent probes.

Part 1: The Impact of Trisulfonation on the Cy7 Core Structure (Sulfo-Cy7)

The introduction of sulfonate groups onto the cyanine dye backbone is a well-established strategy to enhance hydrophilicity and, consequently, improve performance in aqueous biological environments.[1] Tri-sulfonated Cy7, often referred to as sulfo-Cy7, represents a significant refinement of this approach, offering substantial improvements in key photophysical parameters.

Rationale for Trisulfonation: Combating Aggregation and Enhancing Solubility

Unmodified Cy7 dyes are inherently hydrophobic, leading to poor solubility in aqueous buffers and a strong tendency to form non-fluorescent H-aggregates.[2] This self-quenching phenomenon severely diminishes the fluorescence quantum yield and limits the effective concentration range for labeling and imaging applications.

Trisulfonation introduces three negatively charged sulfonate (SO₃⁻) groups to the Cy7 molecule. These hydrophilic moieties dramatically increase the dye's water solubility and, through electrostatic repulsion, effectively prevent the intermolecular π-π stacking that leads to aggregation.[1] This ensures that the dye remains in its monomeric, highly fluorescent state even at high concentrations.

Synthesis of Tri-sulfonated Cy7 Dyes

The synthesis of sulfo-Cy7 typically involves the use of sulfonated precursors for the indolenine heterocyclic rings. A general synthetic pathway involves the condensation of a sulfonated indoleninium salt with a polymethine chain precursor. For bioconjugation, the dye is often functionalized with a reactive group, such as an N-hydroxysuccinimide (NHS) ester, which allows for covalent attachment to primary amines on proteins and other biomolecules.[3]

Experimental Protocol: Synthesis of a Tri-sulfonated Cy7 NHS Ester (General Procedure)

-

Synthesis of the Sulfonated Indoleninium Salt: Start with the sulfonation of a suitable indolenine precursor. This can be achieved by reacting the indolenine with a sulfonating agent like fuming sulfuric acid.

-

Quaternization: The sulfonated indolenine is then quaternized, for example, by reaction with an alkyl halide, to form the reactive indoleninium salt.

-

Condensation Reaction: Two equivalents of the sulfonated indoleninium salt are condensed with a suitable polymethine bridge-forming reagent (e.g., glutaconaldehyde dianil hydrochloride) in a solvent such as pyridine or acetic anhydride with heating.

-

Functionalization: To introduce a reactive handle for bioconjugation, one of the N-alkyl chains on the indolenine rings is typically functionalized with a carboxylic acid.

-

NHS Ester Activation: The carboxylic acid-functionalized sulfo-Cy7 is then reacted with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent (e.g., DCC or EDC) to yield the final amine-reactive sulfo-Cy7 NHS ester.

-

Purification: The final product is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Photophysical Properties of Tri-sulfonated Cy7

The primary benefit of trisulfonation is the significant enhancement of the fluorescence quantum yield in aqueous solutions due to the prevention of aggregation. Sulfo-Cy7 dyes also exhibit improved photostability compared to their non-sulfonated counterparts.[4]

| Property | Unmodified Cy7 (Typical) | Tri-sulfonated Cy7 (Sulfo-Cy7) (Typical) | Reference |

| Excitation Maximum (λex) | ~750 nm | ~750 nm | [] |

| Emission Maximum (λem) | ~773 nm | ~773 nm | [] |

| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~240,000 cm⁻¹M⁻¹ | [6][7] |

| Fluorescence Quantum Yield (Φf) in Aqueous Buffer | < 0.1 (highly variable due to aggregation) | ~0.2 - 0.3 | [8] |

| Water Solubility | Low | High | [1] |

| Aggregation in Aqueous Buffer | High | Low | [1] |

| Photostability | Moderate | High | [4] |

Note: The exact photophysical properties can vary depending on the specific isomer and the local environment.

Mechanism of Improved Photostability

While the primary role of sulfonation is to improve solubility and reduce aggregation, the presence of electron-withdrawing sulfonate groups can also influence the electronic structure of the chromophore. This can, in turn, affect the pathways of non-radiative decay and photo-oxidation, leading to enhanced photostability. The triplet state is a key intermediate in the photochemical reactions that lead to photobleaching of cyanine dyes.[3] By modifying the electronic properties, sulfonation can potentially reduce the efficiency of intersystem crossing to the triplet state or decrease the reactivity of the triplet state with molecular oxygen.

Caption: Trisulfonation of Cy7 prevents aggregation and enhances fluorescence.

Part 2: Reversible Modulation of Cy7 Photophysics with Trisulfonated Phosphine Ligands

A second, distinct "triso3" modification involves the interaction of Cy7 dyes with water-soluble, trisulfonated phosphine ligands, such as tris(3-sulfonatophenyl)phosphine (TPPTS). This interaction leads to a reversible quenching of the dye's fluorescence, providing a powerful mechanism for modulating its photophysical properties in a controlled manner. While much of the detailed mechanistic work has been performed with the analogous tris(2-carboxyethyl)phosphine (TCEP), the principles are directly applicable to TPPTS.[9]

The Chemistry of Phosphine-Cyanine Interaction

Water-soluble phosphines, like TPPTS, are reducing agents that can react with the polymethine bridge of cyanine dyes.[10] The reaction involves a nucleophilic 1,4-addition of the phosphine to the γ-carbon of the polymethine chain.[9] This addition disrupts the conjugated π-electron system of the chromophore, resulting in the formation of a non-fluorescent adduct.

Reversible Fluorescence Quenching

A key feature of the phosphine-cyanine interaction is its reversibility. The non-fluorescent adduct can be dissociated, and the fluorescence of the Cy7 dye can be recovered. This dissociation can be induced by illumination with ultraviolet (UV) light, which cleaves the phosphine-cyanine bond.[9] This photo-reversible quenching offers a sophisticated "on-off" switching mechanism for the fluorescence of Cy7.

Caption: Reversible quenching of Cy7 fluorescence by TPPTS.

Impact on Photophysical Properties

The formation of the Cy7-TPPTS adduct leads to a dramatic change in the dye's photophysical properties:

-

Fluorescence Quenching: The fluorescence quantum yield of the adduct is near zero.

-

Absorption Spectrum Shift: The formation of the adduct is accompanied by a significant blue-shift in the absorption spectrum, with the characteristic NIR absorption peak of Cy7 disappearing.

-

Reversibility: The original photophysical properties of the Cy7 dye can be fully restored upon dissociation of the adduct.

This reversible quenching has been exploited in advanced imaging techniques such as super-resolution microscopy.[9]

Causality of Experimental Choices in Studying Phosphine-Cy7 Interactions

When investigating the interaction between Cy7 and TPPTS, several experimental parameters are critical:

-

pH: The reaction is pH-dependent, as the nucleophilic phosphine is required for the addition reaction. The reaction rate is significantly lower at pH values below the pKa of the phosphine.[9]

-

Concentration: The quenching efficiency is dependent on the concentration of the phosphine ligand. Millimolar concentrations are typically required for effective quenching.

-

Oxygen Level: The presence of oxygen can influence the photostability of both the fluorescent and the quenched states, particularly during UV-induced recovery. Degassing the solution is often recommended for precise kinetic studies.

Part 3: Experimental Workflows for Characterizing Triso3-Modified Cy7 Dyes

The comprehensive characterization of the photophysical properties of triso3-modified Cy7 dyes is essential for their effective application. The following protocols provide a framework for these measurements.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (Φf) is a measure of the efficiency of fluorescence. The relative method, which compares the fluorescence of the sample to a well-characterized standard, is commonly employed.[11]

Experimental Protocol: Relative Quantum Yield Measurement

-

Standard Selection: Choose a standard with a known quantum yield in the NIR region (e.g., IR-125 in a suitable solvent).

-

Solution Preparation: Prepare a series of dilutions of both the triso3-modified Cy7 sample and the standard in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance Measurement: Record the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using a spectrofluorometer, ensuring identical excitation wavelength and instrument settings for all measurements.

-

Data Analysis:

-

Integrate the area under the emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope of the linear fit for both plots.

-

Calculate the quantum yield of the sample (Φf_sample) using the following equation: Φf_sample = Φf_std * (Slope_sample / Slope_std) * (η_sample / η_std)² where Φf_std is the quantum yield of the standard, and η is the refractive index of the solvent.[11]

-

Assessment of Photostability

Photostability is a critical parameter, especially for applications requiring prolonged or intense illumination. It is often quantified by the photobleaching quantum yield (Φb).[12]

Experimental Protocol: Photostability Assessment

-

Sample Preparation: Prepare a solution of the triso3-modified Cy7 dye in the desired buffer or solvent.

-

Initial Measurement: Record the initial fluorescence intensity (F₀) of the sample.

-

Photobleaching: Continuously illuminate the sample with a light source of constant intensity at the dye's excitation wavelength.

-

Time-course Measurement: Record the fluorescence intensity (F(t)) at regular intervals until a significant decrease is observed.

-

Data Analysis: Plot the normalized fluorescence intensity (F(t)/F₀) as a function of time. The rate of photobleaching can be quantified by fitting the decay curve to an exponential function to determine the photobleaching rate constant.

Conclusion: A Bright Future for Triso3-Modified Cy7 Dyes

The "triso3" modification of Cy7 dyes, through either direct trisulfonation or interaction with trisulfonated phosphine ligands, represents a significant advancement in the field of near-infrared fluorescence. These modifications effectively address the key limitations of the parent Cy7 dye, leading to enhanced water solubility, reduced aggregation, improved quantum yield, and, in the case of phosphine interactions, a novel mechanism for reversible fluorescence modulation.

The in-depth understanding of the synthesis, photophysical properties, and underlying mechanisms of these modifications, as outlined in this guide, provides researchers and drug development professionals with the knowledge and tools to leverage these superior fluorescent probes. The continued development and application of triso3-modified Cy7 dyes will undoubtedly push the boundaries of biological imaging and diagnostics, enabling new discoveries and therapeutic strategies.

References

-

Absolute Quantum Yield Measurements of Near-Infrared Emission with Correction for Solvent Absorption. Analytical Chemistry. Available at: [Link]

-

Computational Design, Synthesis, and Photochemistry of Cy7‐PPG, an Efficient NIR‐Activated Photolabile Protecting Group for Therapeutic Applications. Chem. Eur. J.. Available at: [Link]

-

Synthesis of Hydrophilic Phosphorus Ligands and Their Application in Aqueous‐Phase Metal‐Catalyzed Reactions. ChemSusChem. Available at: [Link]

-

Quantitative and comparative assessment of dyes and protocols for rapid ex vivo microscopy of fresh tissues. Journal of Biomedical Optics. Available at: [Link]

-

Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability. Bioconjugate Chemistry. Available at: [Link]

-

Superior Photoprotection of Cyanine Dyes with Thio-imidazole Amino Acids. ChemRxiv. Available at: [Link]

-

Catalytic Synthesis of Phosphines and Related Compounds. Current Organic Chemistry. Available at: [Link]

-

Architecture and synthesis of P,N-heterocyclic phosphine ligands. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of Dyes. Ursinus College Digital Commons. Available at: [Link]

-

Photophysical characterization of Cy7 variants. ResearchGate. Available at: [Link]

-

Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules. Available at: [Link]

-

Is there a labeling process for Sulfo-Cyanine7 (CY7)? ResearchGate. Available at: [Link]

-

Solid-Phase Methods for the Synthesis of Cyanine Dyes. The Journal of Organic Chemistry. Available at: [Link]

-

Phosphine-Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy. Journal of the American Chemical Society. Available at: [Link]

-

Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. Available at: [Link]

-

Photostability of low cost dye-sensitized solar cells based on natural and synthetic dyes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses. Available at: [Link]

-

Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. Cardiff University. Available at: [Link]

-

Fluorescence background quenching as a means to increase Signal to Background ratio - a proof of concept during Nerve Imaging. Theranostics. Available at: [Link]

-

Engineering the Photophysics of Cyanines by Chain C1′ Substituents. The Journal of Organic Chemistry. Available at: [Link]

-

Choosing the B(right)est Fluorescent Protein: Photostability. Addgene Blog. Available at: [Link]

-

Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Edinburgh Instruments. Available at: [Link]

-

Photophysical Properties and Kinetic Studies of 2-Vinylpyridine-Based Cycloplatinated(II) Complexes Containing Various Phosphine Ligands. Molecules. Available at: [Link]

-

A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine. Available at: [Link]

- Method for improving the photostability of fluorescent dyes. Google Patents.

-

Comparison of Five Near-Infrared Fluorescent Folate Conjugates in an Ovarian Cancer Model. Cancers. Available at: [Link]

-

Calculated absorption spectra of the phosphine and phosphite adducts in... ResearchGate. Available at: [Link]

-

A Guide to Fluorescent Dyes in Life Science Research. Labinsights. Available at: [Link]

-

Fluorescence quantum yield measurements. NBS Special Publication. Available at: [Link]

-

Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study. Biomolecules. Available at: [Link]

-

Chemical fluorophores for fluorescence lifetime imaging. Nature Methods. Available at: [Link]

-

Quantitative fluorescence spectroscopy and flow cytometry analyses of cell-penetrating peptides internalization pathways: optimization, pitfalls, comparison with mass spectrometry quantification. Scientific Reports. Available at: [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. blog.addgene.org [blog.addgene.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of Hydrophilic Phosphorus Ligands and Their Application in Aqueous‐Phase Metal‐Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: In Vivo Small Animal Imaging Using Cy7 Acid (Trisodium Salt)

Introduction: Illuminating Biology in the Near-Infrared Spectrum

Optical imaging in living animals provides an unparalleled window into dynamic biological processes, from drug delivery pathways to disease progression.[1] However, a significant challenge in whole-animal imaging is the intrinsic optical properties of tissue. Biological molecules like hemoglobin and water strongly absorb and scatter light at visible wavelengths, while endogenous fluorophores create a high background "autofluorescence," masking the desired signal.[2][3]

The solution lies in the near-infrared (NIR) window, a region of the electromagnetic spectrum (roughly 700-900 nm) where light absorption and scattering by tissue are dramatically reduced.[4][5] This allows for deeper tissue penetration and a significantly higher signal-to-noise ratio, making it the preferred modality for sensitive in vivo fluorescence studies.[6][7]

This guide focuses on Cy7 acid (trisodium salt), a heptamethine cyanine dye, as a powerful tool for NIR imaging.[8] As a highly water-soluble, non-targeted fluorescent agent, it is exceptionally well-suited for applications such as vascular imaging, assessing vessel permeability, and establishing baseline biodistribution and clearance profiles for NIR compounds.[9] Here, we provide a comprehensive framework, from fundamental principles to detailed, field-tested protocols, to empower researchers to achieve robust and reproducible results.

Section 1: The Principle of Near-Infrared (NIR) Fluorescence Imaging

The primary advantage of operating within the NIR window is the minimization of tissue interference. As illustrated below, NIR photons can travel further through tissue with less interruption compared to their visible-light counterparts. This enables the visualization of signals from deeper structures within the animal.[4][7]

Caption: Principle of NIR imaging advantage over visible light.

Section 2: Properties and Handling of Cy7 Acid (Trisodium Salt)

Cy7 acid, as a trisodium salt, is a sulfonated cyanine dye, a modification that confers high water solubility, which is critical for creating biocompatible injectates without organic co-solvents.[10][11]

Key Properties

| Property | Value | Rationale & Significance |

| Excitation Maximum | ~750 nm | Falls squarely within the optimal NIR imaging window.[10] |

| Emission Maximum | ~776 nm | Provides a sufficient Stokes shift to separate emission from excitation light.[10] |

| Formulation | Trisodium Salt | Ensures high aqueous solubility, ideal for direct preparation in physiological buffers like PBS.[9][11] |

| Primary Application | Non-targeted Imaging | Used as a "free dye" to visualize vasculature and study general biodistribution and clearance patterns. |

Safety, Handling, and Storage

As a Senior Application Scientist, my primary directive is to ensure both experimental success and user safety. Adherence to proper laboratory procedures is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and nitrile gloves when handling the dye in its powdered or solution form.

-

Handling: Cy7 acid is typically supplied as a lyophilized powder. Handle it in a well-ventilated area. Avoid creating dust.[12] If accidental contact occurs, wash skin thoroughly with soap and water; for eye contact, rinse cautiously with water for several minutes.[13]

-

Storage: Store the lyophilized powder at -20°C, protected from light.[11] Once reconstituted into a stock solution, it can be stored at -20°C for several months. For working solutions, it is best to prepare them fresh on the day of the experiment to prevent aggregation.

Section 3: Pre-Experimental Planning & Animal Preparation

The quality of in vivo imaging data is determined long before the animal enters the imager. Rigorous preparation is the key to minimizing variability and artifacts.

-

Animal Model Selection: Due to light absorption and scattering by pigment and fur, hairless, albino mouse strains (e.g., Athymic Nude, BALB/c) are strongly recommended.[2][14] If using other strains (e.g., C57BL/6), the hair over the region of interest must be carefully removed with clippers or a depilatory cream 24 hours prior to imaging to allow any minor skin inflammation to subside.[2]

-

Critical Dietary Considerations: This is one of the most overlooked sources of experimental error. Standard rodent chow contains alfalfa, which is rich in chlorophyll. Chlorophyll fluoresces brightly in the NIR spectrum, creating intense autofluorescence in the gastrointestinal tract that can obscure signals from your agent.[3] It is mandatory to switch animals to an alfalfa-free purified diet for at least one week prior to imaging to clear this background signal.[2]

-

Establishing Controls: A robust study design is a self-validating one.[15] Always include:

-

Untreated Control: An animal that receives no injection, to establish the baseline autofluorescence of the model after dietary changes.

-

Vehicle Control: An animal injected with the same volume of vehicle (e.g., sterile PBS) used to dissolve the dye. This accounts for any effects of the injection procedure itself.

-

Section 4: Detailed Experimental Protocol

This protocol outlines the intravenous administration of Cy7 acid for systemic biodistribution imaging in mice.

4.1: Reagent Preparation

-

Calculate Required Mass: Determine the total amount of dye needed. A typical dose is 2 mg/kg.[16] For a 25g (0.025 kg) mouse, this would be 0.05 mg of Cy7 acid.

-

Prepare Stock Solution: Allow the lyophilized dye to equilibrate to room temperature before opening. Reconstitute the powder in sterile, pyrogen-free Phosphate-Buffered Saline (PBS), pH 7.4, to a convenient stock concentration (e.g., 1 mg/mL). Mix gently by vortexing or pipetting.

-

Prepare Dosing Solution: Dilute the stock solution with sterile PBS to the final concentration needed for injection. The final injection volume for a mouse should not exceed 0.2 mL.[17] For a 100 µL injection volume, the concentration for a 25g mouse would be 0.05 mg / 0.1 mL = 0.5 mg/mL.

-

Filtration: It is good practice to filter the final dosing solution through a sterile 0.22 µm syringe filter to remove any potential aggregates before injection.

4.2: Animal Handling and Dye Administration (IV Tail Vein)

Intravenous tail vein injection ensures rapid and complete bioavailability of the agent into systemic circulation.

-

Animal Warming: To promote vasodilation and make the lateral tail veins more visible and accessible, warm the animal for 5-10 minutes. This can be done using a commercial warming box or by placing the cage on a circulating warm water pad.[17][18]

-

Restraint: Place the mouse in an appropriately sized restraint device, allowing the tail to be exposed.[19] Alternatively, the procedure can be performed under light isoflurane anesthesia.

-

Site Preparation: Gently wipe the tail with 70% ethanol to clean the injection site and improve visualization of the veins.

-

Injection:

-

Use a small gauge needle (27-30G) attached to an insulin or tuberculin syringe containing the dye solution.[17][18] Ensure there are no air bubbles in the syringe.

-

Identify one of the two lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle, parallel to the tail.[17]

-

A successful insertion may result in a small flash of blood in the needle hub. The needle should advance smoothly into the vein.

-

Inject slowly and steadily. You should feel no resistance.[17] Observe the tail; if a blister or white area appears, the injection is subcutaneous. If this occurs, withdraw the needle, apply pressure, and attempt a new injection at a more proximal site (closer to the body).[17]

-

-

Post-Injection: After injecting the full volume, withdraw the needle and apply gentle pressure to the site with sterile gauze to prevent bleeding.[18] Monitor the animal for a few minutes before returning it to its cage.

4.3: In Vivo Imaging Acquisition

-

System Setup: Power on the in vivo imaging system (e.g., IVIS Spectrum) and initialize the software. Ensure the stage is heated to 37°C to maintain the animal's body temperature.[20]

-

Anesthesia: Anesthetize the mouse using an isoflurane induction chamber (typically 2-3% isoflurane) and transfer it to the imaging stage, maintaining anesthesia via a nose cone (1.5-2% isoflurane).

-

Baseline Image: Crucially , before injecting the dye, acquire a baseline fluorescence image of the animal. Use the appropriate filter set for Cy7 (e.g., Excitation: ~745 nm, Emission: ~800 nm). This image serves as your control for any residual autofluorescence.

-

Post-Injection Imaging: Inject the prepared Cy7 acid solution via the tail vein as described in 4.2.

-

Time-Course Acquisition: Immediately begin acquiring images at various time points to track the dye's distribution and clearance. A typical time course might be: 2 min, 15 min, 30 min, 1 hr, 4 hr, and 24 hr post-injection.[16]

-

Parameter Optimization: Adjust exposure time, binning, and f/stop to achieve a strong signal without saturating the detector. These settings should be kept consistent across all animals and time points for valid comparison.[2]

Section 5: Data Acquisition and Interpretation

In Vivo Analysis

-

Region of Interest (ROI) Analysis: Using the system's analysis software, draw ROIs over specific organs (e.g., liver, kidneys, bladder) and the tumor, if applicable.

-

Quantification: The software will calculate the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) or a similar metric within each ROI.

-

Data Plotting: Plot the radiant efficiency for each organ over time. For a free dye like Cy7 acid, you will typically observe rapid distribution, followed by accumulation in organs of clearance like the liver and kidneys, and a strong signal in the bladder as the dye is excreted.[14][16]

Ex Vivo Validation

To definitively confirm the source of the in vivo signal, ex vivo organ imaging is essential at the end of the study.[21]

-

Euthanasia and Dissection: At the final time point, humanely euthanize the animal according to approved institutional protocols.

-

Organ Harvest: Promptly dissect the major organs (liver, spleen, kidneys, lungs, heart, etc.) and any tumor tissue. Arrange them neatly on a non-fluorescent black surface within the imaging chamber.

-

Image Acquisition: Acquire a final fluorescence image of the dissected organs using the same imaging parameters as the in vivo scans. This provides unambiguous confirmation of the dye's terminal biodistribution.[16][22]

Section 6: Workflow Summary

The entire experimental process, from planning to final analysis, can be visualized as a sequential workflow.

Caption: End-to-end workflow for Cy7 acid in vivo imaging.

Section 7: Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High Background Signal | - Animal diet contains alfalfa.- Imaging parameters are not optimal. | - Ensure animals have been on an alfalfa-free diet for at least one week.[2]- Reduce exposure time; increase f/stop.- Use software background subtraction features.[22] |

| No or Weak Signal | - Failed (subcutaneous) injection.- Incorrect filter set selected.- Dye has degraded or aggregated. | - Check for a lump at the injection site. Refine IV injection technique.[17]- Verify excitation/emission filters match Cy7's spectra.- Prepare fresh dye solutions for each experiment. |

| Signal Only at Injection Site | - Injection was subcutaneous, not intravenous. | - The dye has not entered systemic circulation. Data from this animal is likely invalid. Review and practice IV injection protocol.[17][23] |

| Saturated Signal (White Pixels) | - Exposure time is too long.- Dye concentration is too high. | - Reduce exposure time or binning.[2]- Perform a dose-response study to find the optimal dye concentration for your model. |

References

- Google. (n.d.). Current time in Dallas, TX, US.

- Thermo Fisher Scientific. (n.d.). Small Animal In Vivo Imaging (SAIVI™), Near-IR Dyes and Conjugates.

- AAT Bioquest. (n.d.). Near-Infrared iFluor® Dyes for in vivo Imaging.

- Ma, G., & Wang, H. (2014). Experimental Design and Data Analysis of In Vivo Fluorescence Imaging Studies. PubMed.

- Hilderbrand, S. A., & Weissleder, R. (2010). Near-infrared Molecular Probes for In Vivo Imaging. PMC - NIH.

- Institutional Animal Care and Use Committee. (n.d.). Intravenous Tail Vein Injections.

- Biotium. (n.d.). In Vivo Imaging.

- LI-COR Biosciences. (n.d.). Assess Therapeutic Delivery with Near-Infrared Fluorescence.

- UCSF IACUC. (n.d.). Lateral Tail Vein Injection in Mice and Rats (Preferred Technique).

- Virginia Tech. (2017). SOP: Mouse Intravenous Injections.

- Boston University Medical Campus. (n.d.). In Vivo Imaging Core Facility Methods and Protocols.

- Thermo Fisher Scientific. (n.d.). Small Animal In vivo Imaging FAQs.

- Institute of Laboratory Animal Science. (2019). Standard Operating Procedure SOP Intravenous injection of mice i.v. Injection.

- Promega Corporation. (2024). Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency.

- UBC Animal Care Committee. (2020). TECH 03a – Intravenous Tail Vein Injections in the Adult Mouse SOP.

- Thiele, J. C., et al. (2021). Advanced Data Analysis for Fluorescence-Lifetime Single-Molecule Localization Microscopy. Frontiers in Bioinformatics.

- Creative Diagnostics. (n.d.). Cyanine Dyes.

- ChemicalBook. (2026). Cy7 DiAcid - Safety Data Sheet.

- Cayman Chemical. (n.d.). Cy7 (CAS Number: 943298-08-6).

- Rehemtulla, A., & Ross, B. D. (2011). Practical Methods for Molecular In Vivo Optical Imaging. PMC - NIH.

- AAT Bioquest. (n.d.). Safety Data Sheet for Cyanine 7 monoacid.

- Biocompare. (2022). Considerations for Optical In Vivo Imaging Experiments.

- ResearchGate. (n.d.). Pharmacokinetic properties and in vivo biodistribution of Cy7.

- Conju-Probe. (n.d.). Cy7 acid.

- Revvity. (2024). Seven steps to designing an effective in vivo fluorescence imaging study.

- ResearchGate. (n.d.). Pharmacokinetics and biodistribution of Cy7 labeled nanoassemblies.

- Thermo Fisher Scientific. (2009). SAFETY DATA SHEET - Citric acid, trisodium salt dihydrate.

- Lee, S., et al. (2024). Promising Approach for Optimizing In Vivo Fluorescence Imaging in a Tumor Mouse Model. Journal of Cancer Prevention.

- Cole-Parmer. (2005). Material Safety Data Sheet - Citric acid, trisodium salt dihydrate, 99%.

- Lumiprobe. (n.d.). sulfo-Cyanine7 carboxylic acid.

- AAT Bioquest. (2026). Cy7 NHS Ester.

- Fisher Scientific. (2009). SAFETY DATA SHEET - Citric acid, trisodium salt dihydrate.

- Samala, R., et al. (2022). Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores. Molecules.

- Science.gov. (n.d.). pharmacokinetics biodistribution safety: Topics.

- University of Helsinki. (2019). Biodistribution of Polymer-Drug Conjugates in vivo.

Sources

- 1. Navigating In Vivo Bioluminescence Imaging: Tips for Enhanced Success and Efficiency [worldwide.promega.com]

- 2. biocompare.com [biocompare.com]

- 3. Promising Approach for Optimizing In Vivo Fluorescence Imaging in a Tumor Mouse Model: Precision in Cancer Research | Anticancer Research [ar.iiarjournals.org]

- 4. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotium.com [biotium.com]

- 6. Near-Infrared iFluor® Dyes for in vivo Imaging | AAT Bioquest [aatbio.com]

- 7. licorbio.com [licorbio.com]

- 8. Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cy7 acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. Cy7 DiAcid - Safety Data Sheet [chemicalbook.com]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. Small Animal In vivo Imaging FAQs | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. Experimental Design and Data Analysis of In Vivo Fluorescence Imaging Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 18. animalcare.ubc.ca [animalcare.ubc.ca]

- 19. research.vt.edu [research.vt.edu]

- 20. Practical Methods for Molecular In Vivo Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 21. revvity.com [revvity.com]

- 22. In Vivo Imaging Core Facility Methods and Protocols | Chobanian & Avedisian School of Medicine [bumc.bu.edu]

- 23. ltk.uzh.ch [ltk.uzh.ch]

Application Note: High-Efficiency Peptide Conjugation with Cy7 Acid (Tri-SO3) for Near-Infrared In Vivo Imaging

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Bioconjugation, Near-Infrared (NIR) Molecular Imaging, Theranostics

Executive Summary & Mechanistic Rationale

The development of peptide-based targeted therapeutics and imaging agents requires fluorophores that do not compromise the biomolecule's native binding affinity. Cy7 Acid (Tri-SO3) —a heptamethine cyanine dye featuring three sulfonate groups—is a premier choice for these applications.

Operating within the near-infrared optical window (excitation ~750 nm, emission ~776 nm), Cy7 minimizes interference from endogenous tissue autofluorescence and allows for deep tissue penetration up to 15 cm[1].

The Causality Behind the Chemistry

-

The Tri-SO3 Advantage: Highly conjugated planar fluorophores like standard Cy7 are notoriously hydrophobic, leading to dye-dye stacking, fluorescence quenching, and peptide aggregation. The addition of three sulfonate ( −SO3− ) groups creates a massive hydration sphere around the fluorophore[2]. This extreme hydrophilicity eliminates the need for harsh organic co-solvents during labeling, preserving delicate peptide tertiary structures and preventing non-specific binding in vivo[3].

-

Carboxylic Acid Activation: Cy7 Acid (Tri-SO3) is supplied as a stable, unreactive free acid. To conjugate it to a peptide, it must be converted into an amine-reactive electrophile in situ. We utilize a zero-length crosslinking strategy using EDC and Sulfo-NHS to form a reactive Sulfo-NHS ester[].

-

Nucleophilic Attack: The conjugation relies on the unprotonated primary amines of the peptide (N-terminus or lysine side chains) attacking the NHS ester. This dictates strict pH control: below pH 7.5, amines are protonated ( NH3+ ) and unreactive; above pH 8.5, aqueous hydrolysis of the NHS ester outpaces the conjugation reaction[].

Visualizing the Activation and Conjugation Workflow

Caption: Mechanistic workflow of in situ Cy7 Acid (Tri-SO3) activation and subsequent peptide conjugation.

Quantitative Data Summaries

Table 1: Spectral & Physicochemical Properties of Cy7 Acid (Tri-SO3)

| Property | Value | Mechanistic Implication |

| Absorption Maximum | ~750 nm | Optimal for standard NIR laser lines. |

| Emission Maximum | ~773 - 776 nm | Falls within the optimal NIR biological window[5]. |

| Stokes Shift | ~23 - 26 nm | Sufficient to filter out excitation backscatter. |

| Extinction Coefficient | ~250,000 M−1cm−1 | Extremely bright; requires very low dosing for in vivo tracking. |

| Solubility | Highly Aqueous | Prevents peptide precipitation; no DMSO/DMF required. |

Table 2: Optimized Reaction Parameters

| Parameter | Optimal Range | Rationale |

| Peptide Concentration | 2 - 10 mg/mL | High concentration drives the bimolecular reaction forward. |

| Dye : Peptide Ratio | 1.5:1 to 3:1 | Ensures complete labeling while preventing multi-labeled, quenched species. |

| Buffer System | 0.1 M HEPES or NaHCO3 | Must be strictly amine-free. Tris or Glycine will quench the reaction. |

| Reaction pH | 7.5 - 8.5 | Balances amine nucleophilicity against NHS ester hydrolysis rate. |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, a validation check is embedded to ensure the causality of the reaction is intact before proceeding.

Phase 1: In Situ Activation of Cy7 Acid (Tri-SO3)

-

Preparation: Dissolve 1.0 mg of Cy7 Acid (Tri-SO3) in 100 µL of anhydrous DMSO or ultra-pure water.

-

Activation: Add 1.5 molar equivalents of EDC·HCl and 2.0 molar equivalents of Sulfo-NHS to the dye solution.

-

Incubation: Vortex gently and incubate at room temperature (RT) in the dark for 15–30 minutes.

-

Validation Check 1 (Activation): An analytical HPLC run of a 1 µL aliquot should reveal a slight hydrophobic shift (later retention time) compared to the free acid, confirming the formation of the Sulfo-NHS ester intermediate.

-

Phase 2: Nucleophilic Conjugation

-